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molecular formula C19H19NO3 B8485962 N-(3,4-Dimethoxy-6-methylphenanthren-9-YL)acetamide CAS No. 88695-96-9

N-(3,4-Dimethoxy-6-methylphenanthren-9-YL)acetamide

Cat. No. B8485962
M. Wt: 309.4 g/mol
InChI Key: KOPCDCLRCOJWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04602032

Procedure details

105.7 ml (0.750M) of N-ethyl-N,N-diisopropyl-amine are added to a solution of 100.2 g (0.375M) of 9-amino-3,4-dimethoxy-6-methyl-phenanthrene in 1000 ml methylene chloride. To the resulting mixture is added dropwise over 30 minutes a solution of 34.5 ml (0.450M) of acetyl chloride in 250 ml methylene chloride. During the addition, the temperature of the reaction mixture is maintained at 20° by cooling with ice. The reaction mixture is stirred for 2 hours at room temperature and extracted with methylene chloride. The organic phases are washed with ice cooled 2N hydrochloric acid, water and 2N sodium bicarbonate, dried over sodium sulfate and evaporated, to give the title compound. M.pt. 190°-192° after crystallization from acetone/ether.
Quantity
105.7 mL
Type
reactant
Reaction Step One
Quantity
100.2 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
34.5 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(C(C)C)C(C)C)C.[NH2:10][C:11]1[C:12]2[C:17]([C:18]3[C:19]([O:27][CH3:28])=[C:20]([O:25][CH3:26])[CH:21]=[CH:22][C:23]=3[CH:24]=1)=[CH:16][C:15]([CH3:29])=[CH:14][CH:13]=2.[C:30](Cl)(=[O:32])[CH3:31]>C(Cl)Cl>[C:30]([NH:10][C:11]1[C:12]2[C:17]([C:18]3[C:19]([O:27][CH3:28])=[C:20]([O:25][CH3:26])[CH:21]=[CH:22][C:23]=3[CH:24]=1)=[CH:16][C:15]([CH3:29])=[CH:14][CH:13]=2)(=[O:32])[CH3:31]

Inputs

Step One
Name
Quantity
105.7 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
100.2 g
Type
reactant
Smiles
NC=1C2=CC=C(C=C2C=2C(=C(C=CC2C1)OC)OC)C
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
34.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture is maintained at 20°
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic phases are washed with ice
TEMPERATURE
Type
TEMPERATURE
Details
cooled 2N hydrochloric acid, water and 2N sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NC=1C2=CC=C(C=C2C=2C(=C(C=CC2C1)OC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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